![molecular formula C14H17N9O B2877635 1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034370-00-6](/img/structure/B2877635.png)
1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a highly specialized compound notable for its unique structure and potential applications across various scientific disciplines. This compound is characterized by a triazole and pyrrolidine moiety, which are often associated with significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, generally starting with readily available precursors. One synthetic route might include the following stages:
Formation of the triazole ring: : This can be achieved via a cycloaddition reaction involving azides and alkynes.
Incorporation of the pyrrolidine ring: : Utilizing nucleophilic substitution reactions where pyrrolidine substitutes a leaving group in the precursor compound.
Functionalization: : Various functional groups are introduced to complete the compound, typically involving reagents like amides or carbonyl compounds.
Industrial Production Methods
On an industrial scale, the production of 1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide would likely employ automated batch reactors to ensure precision and efficiency. Optimal reaction conditions such as temperature, pressure, and solvent choices are meticulously controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions:
Oxidation: : Potentially altering the functional groups attached to the core structure.
Reduction: : Modifying the electronic properties and potentially the bioactivity.
Substitution: : With various nucleophiles or electrophiles, leading to a broad range of derivatives.
Common Reagents and Conditions
Typical reagents include strong oxidizing agents like potassium permanganate for oxidation reactions, and hydrogen gas in the presence of a palladium catalyst for reductions. Substitution reactions might involve alkyl halides, amines, or other reactive groups under conditions such as reflux in appropriate solvents.
Major Products
The products formed from these reactions can vary widely but might include:
Oxidized derivatives: : With enhanced or reduced biological activities.
Reduced analogs: : With different pharmacokinetics properties.
Substitution products: : Tailored for specific targets or enhanced solubility.
Scientific Research Applications
1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is versatile in its applications:
Chemistry: : Used as a building block for more complex molecules in organic synthesis.
Biology: : Potential use as a probe for studying biological pathways.
Medicine: : Investigated for its potential as a pharmaceutical agent, possibly as an anti-cancer or anti-microbial compound.
Industry: : Could be utilized in material science for the creation of novel materials with unique properties.
Mechanism of Action
The exact mechanism of action can depend on its specific application, but in a biological context, it often involves:
Interaction with enzymes: : Potentially inhibiting or modulating their activity.
Binding to DNA or RNA: : Affecting gene expression or protein synthesis.
Pathway involvement: : Interacting with specific signaling pathways to alter cellular responses.
Comparison with Similar Compounds
When compared with other compounds featuring the triazole or pyrrolidine groups, 1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its combined structural motifs. Similar compounds might include:
1H-1,2,3-triazole derivatives: : Known for their stability and biological activity.
Pyrrolidine-based compounds: : Often associated with diverse pharmacological properties.
The uniqueness of this compound lies in its hybrid structure, offering a dual approach in its potential interactions and applications.
Properties
IUPAC Name |
1-methyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N9O/c1-21-9-10(16-20-21)14(24)15-8-13-18-17-11-4-5-12(19-23(11)13)22-6-2-3-7-22/h4-5,9H,2-3,6-8H2,1H3,(H,15,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFYOHLHQWWOCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2877552.png)
![1-(2-Aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2877556.png)
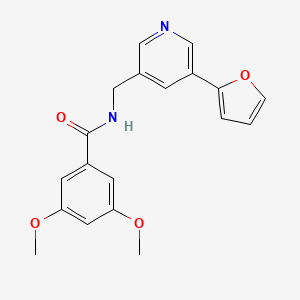
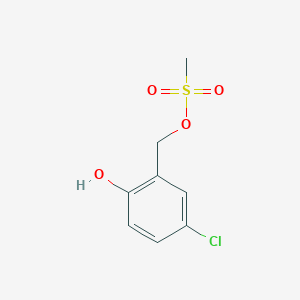
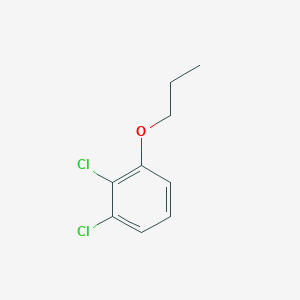
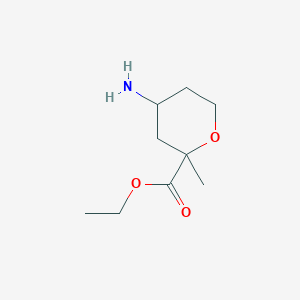
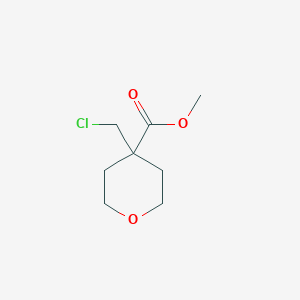
![N-(4-bromo-2-fluorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2877567.png)
![ethyl 3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]-3-(4-methylphenyl)propanoate](/img/structure/B2877568.png)
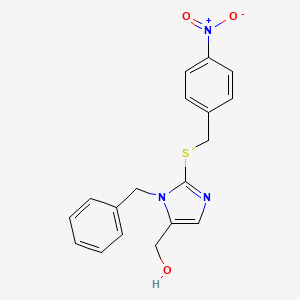
![N-(1-cyanocyclopentyl)-2-(3-{methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2877570.png)
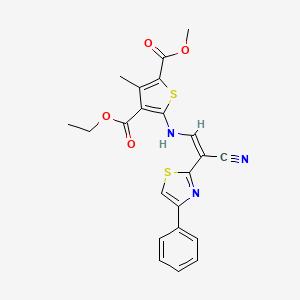

![4-(6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine](/img/structure/B2877575.png)
